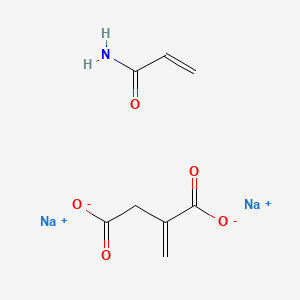
4-Aminobenzenesulfonohydrazide
Übersicht
Beschreibung
4-Aminobenzenesulfonohydrazide is a research chemical with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol .
Synthesis Analysis
The synthesis of N′-substituted-4-methylbenzenesulfonohydrazide derivatives has been reported using polystyrene sulfonic acid (PSSA) in aqueous medium under microwave irradiation . Another study synthesized 4-amino-N-(4-phenylthi-azol-2-yl)benzene sulfonamide derivatives by refluxing substituted 4-phenyl thiazol-2-amine derivatives .Molecular Structure Analysis
The molecular structure of 4-Aminobenzenesulfonohydrazide is determined by its molecular formula C6H9N3O2S . The molecule of 4-aminobenzohydrazide is essentially planar as evidenced by the C3–C4–C7–O1, N3–N2–C7–C4, and N3–N2–C7–O1 torsion angles .Chemical Reactions Analysis
The reaction relationship topology matrix of the chemical reaction system is depicted in Fig. 2, utilizing a heatmap to represent the number of chemical reactions between different species . Laser-Induced Reactions of 4-Aminobenzenthiol Species Adsorbed on Ag, Au, and Cu Plasmonic Structures were also studied .Wissenschaftliche Forschungsanwendungen
Biodegradation in Environmental Treatment
4-Aminobenzenesulfonohydrazide (4-ABS) plays a significant role in environmental applications, particularly in the biodegradation of pollutants. A study by Wang et al. (2009) highlights the use of a Pannonibacter sp. strain capable of degrading 4-ABS in wastewater treatment, contributing to pollution control.
Antimicrobial Applications in Textiles
4-ABS has been utilized in the textile industry for enhancing antimicrobial properties. Son et al. (2006) demonstrated the use of a 4-aminobenzenesulfonic acid–chloro–triazine adduct to increase the effectiveness of antimicrobial agents on cotton fabrics.
Contribution to Antibacterial Research
Research into antibacterial agents has also seen the use of 4-ABS derivatives. For instance, Gein et al. (2013) synthesized 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones using 4-aminobenzenesulfamide, showing potential antibacterial activity.
Environmental Remediation
4-ABS's role in environmental remediation is further evidenced by Zhang et al. (2011), who used Pannonibacter sp. W1 in a membrane bioreactor to treat wastewater containing high amounts of 4-ABS, indicating its effectiveness in pollution reduction.
Role in Analytical Chemistry
In the field of analytical chemistry, Fossati et al. (2010) utilized a chromogenic system involving 4-aminobenzenesulfonohydrazide for the enzymatic assay of uric acid, showcasing its application in bioanalytical methods.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of new synthesis methods, exploring its potential biological activities, and studying its environmental impact. For instance, an efficient electrochemical sulfonylation of amines with sulfonyl hydrazides under exogenous-oxidant-free and catalyst-free conditions in aqueous medium was developed .
Eigenschaften
IUPAC Name |
4-aminobenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGRTVOPAYSOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280704 | |
| Record name | Sulfanilic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5450-86-2 | |
| Record name | NSC18055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfanilic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, [2-(cyclohexyloxy)ethyl]-](/img/structure/B1618771.png)



![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)






